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molecular formula C11H10OS B1336765 (3-Thien-3-ylphenyl)methanol CAS No. 89929-82-8

(3-Thien-3-ylphenyl)methanol

Cat. No. B1336765
M. Wt: 190.26 g/mol
InChI Key: VSWBZMMHNMDWJL-UHFFFAOYSA-N
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Patent
US04426524

Procedure details

To 3.3 g (0.014 mol) of 3-(3-thienyl)phenylmethyl acetate was added with stirring a solution of 1.4 g (0.021 mol) of potassium hydroxide in 100 mL of methanol. The reaction mixture was stirred at ambient temperature for 19 hours. The volume of the reaction mixture was reduced to to 30 mL by concentration under reduced pressure. The concentrate was placed in a separatory funnel, and 100 mL of a saturated aqueous solution of sodium chloride was added. The mixture was extracted with five portions of 60 mL each of methylene chloride. The extracts were combined and washed with 200 mL of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a residual oil. The oil was subjected to column chromatography on silica gel, eluting with toluene:pentane (3:2). The appropriate fractions were combined to give 2.8 g of 3-(3-thienyl)phenylmethanol.
Name
3-(3-thienyl)phenylmethyl acetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH:7]=1)(=O)C.[OH-].[K+]>CO>[S:14]1[CH:15]=[CH:16][C:12]([C:8]2[CH:7]=[C:6]([CH2:5][OH:4])[CH:11]=[CH:10][CH:9]=2)=[CH:13]1 |f:1.2|

Inputs

Step One
Name
3-(3-thienyl)phenylmethyl acetate
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=CC=C1)C1=CSC=C1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The volume of the reaction mixture was reduced to to 30 mL by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was placed in a separatory funnel
ADDITION
Type
ADDITION
Details
100 mL of a saturated aqueous solution of sodium chloride was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with five portions of 60 mL each of methylene chloride
WASH
Type
WASH
Details
washed with 200 mL of a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual oil
WASH
Type
WASH
Details
eluting with toluene:pentane (3:2)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
S1C=C(C=C1)C=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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